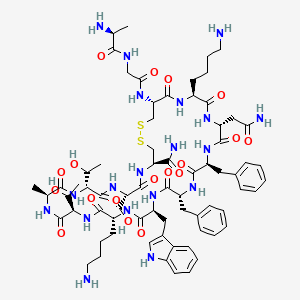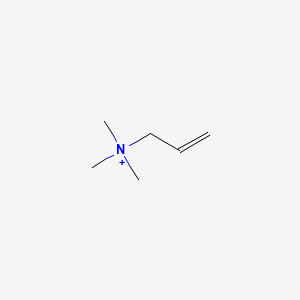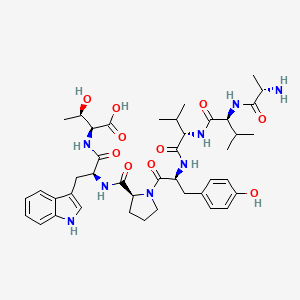
Aminofentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminofentanyl is a synthetic opioid analgesic that is structurally related to fentanyl. It is a potent compound that acts on the central nervous system to provide pain relief. This compound is known for its high affinity for opioid receptors, making it a valuable compound in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminofentanyl can be synthesized through the acylation of 1-(2-phenethyl)-4-(N-anilino)piperidine with phthaloyl protected beta-alaninyl chloride in the presence of diisopropylethylamine (DIPEA), followed by deprotection with hydrazine hydrate . Another method involves the reaction of 4-piperidone hydrochloride with aniline in a reducing environment to produce 4-anilinopiperidine, which is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Aminofentanyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aminofentanyl has several applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of new opioid analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Aminofentanyl exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor, in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain and increased pain tolerance. The molecular targets include G-protein-coupled receptors, which activate downstream signaling pathways to produce analgesic effects .
Comparison with Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but different pharmacokinetic properties.
Alfentanil: A short-acting opioid with rapid onset and shorter duration of action compared to aminofentanyl.
Sufentanil: An even more potent opioid with a higher affinity for opioid receptors than this compound.
Uniqueness: this compound is unique due to its specific structural modifications, which provide a balance between potency and duration of action. Its high affinity for opioid receptors makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H29N3O |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-amino-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H29N3O/c23-15-11-22(26)25(20-9-5-2-6-10-20)21-13-17-24(18-14-21)16-12-19-7-3-1-4-8-19/h1-10,21H,11-18,23H2 |
InChI Key |
WBHIZNRNVFOZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)CCN)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846650.png)






![2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine](/img/structure/B10846707.png)
![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)




![[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B10846740.png)
